
Urea-13C,15N2
Overview
Description
Urea-13C,15N2: is a stable isotopically labeled compound of urea, where the carbon and nitrogen atoms are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is primarily used in scientific research as a tracer to study metabolic pathways and biochemical processes due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea-13C,15N2 can be synthesized through the reaction of isotopically labeled ammonium carbonate with isotopically labeled carbon dioxide. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotopes into the urea molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of isotopically enriched starting materials. The process includes the following steps:
Synthesis of Isotopically Labeled Ammonia: Ammonia enriched with nitrogen-15 is produced through the Haber process using nitrogen-15 gas.
Reaction with Isotopically Labeled Carbon Dioxide: The isotopically labeled ammonia reacts with carbon dioxide enriched with carbon-13 under high pressure and temperature to form this compound.
Chemical Reactions Analysis
Reaction Mechanism: Electrochemical Urea Oxidation
Urea-C,N undergoes the urea oxidation reaction (UOR) to produce N, CO, and HO. Studies using asymmetric Ni–O–Ti catalysts demonstrate:
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Key Steps :
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Selectivity : Asymmetric Ni–O–Ti sites suppress intermediate species (NCO, NO_x$$$$^-), achieving 99% N selectivity over 10,000 cycles .
Table 2: UOR Performance with Asymmetric Ni–O–Ti Catalysts
Parameter | Value |
---|---|
N Selectivity | 99% |
Stability | 10,000 cycles |
Current Density Loss | Minimal (vs. Ni foam) . |
Zero-Field NMR Spectroscopy
Used to study J-coupling interactions in N-urea:
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1H–15^{15}15N coupling : Strong J-interactions (120–150 Hz) observed in N-urea .
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13^{13}13C–15^{15}15N coupling : Narrow peaks (~30 Hz) in C,N-urea due to 1-bond coupling .
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pH Dependence : Spectral shifts reflect urea’s protonation state .
Figure 1 : Zero-field J-spectra of N-urea (green: 1H–N; red: C–N) .
Hyperpolarization Techniques
PHIP-relay enhances N signal intensity by 17,100-fold in C,N-urea :
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Mechanism : Spin polarization transfer from para-hydrogen to N via Rh(I)-catalyzed hydrogenation .
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Applications : Enables low-field NMR detection of metabolites .
Data Tables
Table 4: Isotopic Composition and Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Isotopic Labels | C, N |
CAS Number | 58069-83-3 . |
Scientific Research Applications
Magnetic Resonance Imaging (MRI)
Hyperpolarized MRI:
Urea-13C,15N2 is primarily utilized in hyperpolarized magnetic resonance imaging (MRI), which enhances the sensitivity and resolution of imaging techniques. Hyperpolarization increases the signal-to-noise ratio (SNR) significantly, allowing for detailed visualization of metabolic processes in vivo. Studies have shown that hyperpolarized this compound can provide insights into renal function and perfusion dynamics.
- Case Study: A study demonstrated that hyperpolarized this compound MRI could identify intrarenal accumulation patterns and differentiate between acute renal functional states. The study observed a cortico-medullary urea gradient 75 seconds post-injection, indicating its potential for clinical applications in assessing renal health .
Parameter | Urea-13C | This compound |
---|---|---|
T2 Relaxation Time (s) | 0.23 ± 0.03 | 6.3 ± 1.3 |
Signal-to-Noise Ratio | Baseline | >4-fold increase |
Metabolic Studies
Metabolism and Perfusion Imaging:
this compound is instrumental in studying metabolic pathways and tissue perfusion. Its isotopic labeling allows researchers to track metabolic transformations and assess the impact of various treatments on metabolism.
- Case Study: In a co-hyperpolarized imaging study involving this compound and [1-13C]pyruvate, researchers successfully demonstrated simultaneous imaging of metabolism and perfusion in tumor tissues. This approach enhances the understanding of cancer metabolism and treatment responses .
Study Focus | Methodology | Findings |
---|---|---|
Tumor Metabolism | Co-hyperpolarized MRI | Enhanced SNR; simultaneous imaging |
Renal Function | Hyperpolarized MRI | Differentiation of renal states |
Pharmacokinetics
Drug Absorption and Distribution:
The use of this compound in pharmacokinetic studies helps elucidate drug absorption rates and distribution within biological systems. The compound's isotopic labeling facilitates tracking its movement through metabolic pathways.
- Case Study: Research indicated that this compound can be used to assess the pharmacokinetics of drugs by measuring the changes in its concentration over time within tissues. This is particularly useful in evaluating new drug formulations or therapeutic interventions .
Environmental Studies
Nitrogen Cycle Research:
this compound is also applied in environmental science to study nitrogen cycling in ecosystems. Its isotopic composition allows researchers to trace nitrogen sources and transformations within soil and aquatic systems.
Mechanism of Action
Molecular Targets and Pathways: Urea-13C,15N2 exerts its effects by participating in metabolic pathways where urea is involved. It is hydrolyzed by the enzyme urease, producing isotopically labeled ammonia and carbon dioxide, which can be traced to study nitrogen and carbon metabolism.
Comparison with Similar Compounds
Urea-13C: Contains only carbon-13 isotope.
Urea-15N2: Contains only nitrogen-15 isotopes.
Urea-d4: Contains deuterium instead of hydrogen.
Uniqueness: Urea-13C,15N2 is unique due to the simultaneous presence of both carbon-13 and nitrogen-15 isotopes, making it a powerful tool for dual-isotope tracing studies
Biological Activity
Urea-13C,15N2 is an isotopically labeled compound that has garnered attention in various fields of biological research, particularly in metabolic studies and imaging techniques. This compound serves as a valuable tool for tracing metabolic pathways and assessing renal function due to its unique isotopic labeling with carbon-13 () and nitrogen-15 (). The following sections provide an in-depth analysis of its biological activity, applications, and relevant research findings.
This compound has the chemical formula . Its synthesis typically involves the incorporation of stable isotopes into the urea molecule, allowing researchers to track its behavior within biological systems. The isotopic enrichment enables differentiation between labeled and unlabeled atoms during metabolic tracing experiments.
This compound exhibits significant biological activity primarily through its roles in metabolic pathways:
- Metabolic Tracing : The isotopically labeled urea is used to study nitrogen metabolism and the urea cycle, which is crucial for removing excess nitrogen from the body. By tracking the incorporation of and into various metabolites, researchers can gain insights into metabolic regulation and function .
- Antitumor Activity : Urea derivatives like hydroxyurea (related to this compound) are known for their antitumor properties by inhibiting ribonucleoside reductase, an enzyme essential for DNA synthesis. While this compound itself is not primarily an antitumor agent, studies involving its derivatives highlight potential therapeutic applications.
3.1 Metabolic Studies
This compound is extensively used in metabolic studies due to its ability to provide detailed information about nitrogen metabolism:
- In Vivo Imaging : Magnetic resonance imaging (MRI) techniques utilizing hyperpolarized this compound have been developed to assess renal function. Studies have shown that this compound can differentiate between acute renal states by observing intrarenal accumulation patterns .
- Gastrointestinal Studies : Research indicates that urea-13C can serve as a marker for assessing the release kinetics of colon-targeted dosage forms. This approach helps understand how different formulations release drugs in specific gastrointestinal segments .
3.2 Clinical Applications
The unique properties of this compound have led to its application in clinical settings:
- Assessment of Renal Function : MRI studies utilizing hyperpolarized this compound have demonstrated its capability to identify changes in renal perfusion and function, providing valuable insights into kidney health .
4.1 MRI Studies in Animal Models
A study involving Sprague-Dawley rats used co-hyperpolarized [1-13C]pyruvate and [13C,15N2]urea to evaluate metabolic processes. The results indicated that this compound significantly enhances imaging quality and allows for detailed analysis of renal metabolism .
4.2 Human Applications
In a proof-of-concept study, researchers utilized urea-13C to assess the release kinetics of colon-targeted oral dosage forms in human subjects. The findings demonstrated that the release profile could be effectively monitored using breath and blood samples, indicating the potential for clinical applications in drug delivery systems .
5. Comparative Analysis
The following table summarizes key features of this compound compared to other related compounds:
Compound Name | Structure | Key Features |
---|---|---|
Urea | CH₄N₂O | Simple amide; involved in nitrogen metabolism |
Hydroxyurea | C₂H₆N₄O₂ | Antitumor agent; inhibits ribonucleoside reductase |
This compound | C₂H₆¹³N₂¹⁵O₂ | Isotopically labeled; used for metabolic tracing |
Q & A
Basic Research Questions
Q. How does isotopic labeling with Urea-¹³C,¹⁵N₂ enhance metabolic flux analysis in nitrogen metabolism studies?
Urea-¹³C,¹⁵N₂ allows dual isotopic tracing of carbon and nitrogen pathways, enabling simultaneous monitoring of urea cycle activity and nitrogen excretion. For example, in studies of amino acid catabolism, the ¹⁵N-labeled urea can quantify nitrogen turnover rates, while ¹³C tracks carbon incorporation into downstream metabolites like bicarbonate or arginine. This dual labeling avoids interference from natural isotope abundances, improving signal-to-noise ratios in mass spectrometry or NMR analyses .
Q. What experimental precautions are critical when handling Urea-¹³C,¹⁵N₂ to ensure data reproducibility?
Key precautions include:
- Glovebox use : To prevent atmospheric contamination, especially in studies measuring nitrogen fixation or urea hydrolysis .
- Solvent purity : Ensure solvents (e.g., DMSO or water) are free of urease activity to avoid unintended urea degradation .
- Isotopic validation : Verify isotopic enrichment (e.g., 98% ¹⁵N and 99% ¹³C) via elemental analysis or mass spectrometry before use, as batch variability in commercial sources can affect results .
Q. How is Urea-¹³C,¹⁵N₂ used to quantify renal function in preclinical models?
Administering Urea-¹³C,¹⁵N₂ intravenously in animal models allows precise measurement of blood urea nitrogen (BUN) clearance via isotope-ratio mass spectrometry. This method distinguishes endogenous urea from exogenous sources, reducing background noise and improving sensitivity in renal impairment studies .
Advanced Research Questions
Q. How can contamination in commercial ¹⁵N₂ gas stocks affect nitrogen fixation assays using Urea-¹³C,¹⁵N₂, and how is this mitigated?
Contaminants like ¹⁵N-ammonium or ¹⁵N-nitrate in commercial ¹⁵N₂ gas can falsely elevate nitrogen fixation rates by up to 530 nmol N L⁻¹ d⁻¹. Mitigation strategies include:
- Pre-incubation gas purification : Pass ¹⁵N₂ through acidic traps (e.g., 0.1 M HCl) to remove ammonium .
- Blanks correction : Run parallel assays with unlabeled urea to quantify background contamination .
Q. What methodological challenges arise when using Urea-¹³C,¹⁵N₂ in ¹⁵N-GF (Gas Flux) lysimeter studies, and how are they resolved?
Challenges include:
- Gas equilibrium delays : Incomplete dissolution of ¹⁵N₂ bubbles can underestimate fixation rates. Solutions involve pre-equilibrating ¹⁵N₂ gas with water for 24 hours before incubation .
- Cross-compartment leakage : Use airtight seals and validate lysimeter integrity via helium tracer tests before experiments .
Q. How do discrepancies between acetylene reduction assays (ARA) and ¹⁵N₂ tracer methods impact Urea-¹³C,¹⁵N₂-based nitrogen fixation studies?
ARA often overestimates fixation rates due to non-specific ethylene production, whereas ¹⁵N₂ tracer methods (using Urea-¹³C,¹⁵N₂) provide direct quantification. To reconcile
- Calibrate ARA against ¹⁵N₂ tracer results for specific microbial communities.
- Account for dissolved ¹⁵N₂ dynamics using the "bubble dissolution correction factor" derived from Henry's law constants .
Q. What synthetic routes ensure high isotopic purity of Urea-¹³C,¹⁵N₂ for use as a precursor in labeled drug synthesis?
The carbon monoxide-ammonia reaction under sulfur catalysis is preferred for synthesizing Urea-¹³C,¹⁵N₂ with >98% isotopic purity. Critical steps:
- Isotope enrichment : Use ¹³CO and ¹⁵NH₃ as starting materials.
- Purification : Recrystallize the product in ethanol/water to remove sulfur byproducts .
Q. How does Urea-¹³C,¹⁵N₂ improve sensitivity in NMR-based studies of protein denaturation mechanisms?
The ¹³C label enhances signal resolution in ¹³C-NMR for tracking urea’s interaction with protein backbone carbonyl groups. Simultaneously, ¹⁵N labels enable monitoring of hydrogen-bonding dynamics via ¹H-¹⁵N HSQC spectra, revealing denaturation pathways at atomic resolution .
Q. Methodological Validation & Data Interpretation
Q. What statistical approaches are recommended for resolving contradictions in Urea-¹³C,¹⁵N₂ tracer data across replicate experiments?
Apply mixed-effects models to account for batch-to-batch isotopic variability and instrument noise. For example, use a Bayesian framework to weight data points by their isotopic enrichment certainty, reducing overinterpretation of outliers .
Q. How are isotopic cross-talk artifacts minimized in dual-label (¹³C/¹⁵N) LC-MS workflows using Urea-¹³C,¹⁵N₂?
- Chromatographic separation : Optimize gradients to resolve ¹³C/¹⁵N-labeled urea from naturally occurring isobars.
- High-resolution MS : Use Orbitrap or TOF detectors with mass accuracy <2 ppm to distinguish ¹³C (m/z +1) and ¹⁵N (m/z +2) signals .
Q. Tables
Table 1. Key isotopic properties of Urea-¹³C,¹⁵N₂
Property | Value | Reference |
---|---|---|
¹³C Enrichment | 99 atom % | |
¹⁵N Enrichment | 98 atom % | |
Molecular Weight | 63.03 g/mol | |
Preferred Storage | -20°C, anhydrous conditions |
Table 2. Comparison of nitrogen fixation methods using Urea-¹³C,¹⁵N₂
Properties
IUPAC Name |
bis(15N)(azanyl)(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973642 | |
Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.035 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-83-3 | |
Record name | Urea-13C-15N2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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